REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[N:4]=[C:3]1[C:17]1[CH:18]=[N:19][N:20]([CH3:22])[CH:21]=1>CCO.[Pd]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[N:4]=[C:3]1[C:17]1[CH:18]=[N:19][N:20]([CH3:22])[CH:21]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT under H2 atmosphere for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at RT
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite bed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated twice from diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC(=C1)C(=O)O)C=1C=NN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |